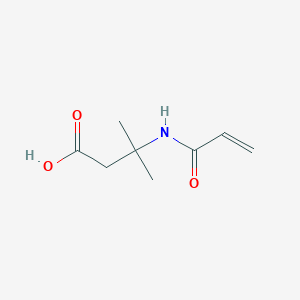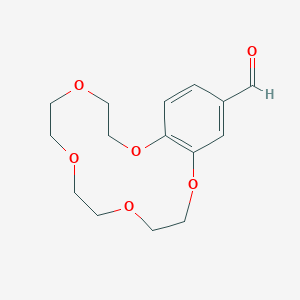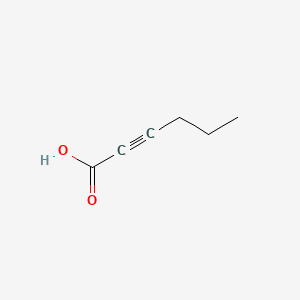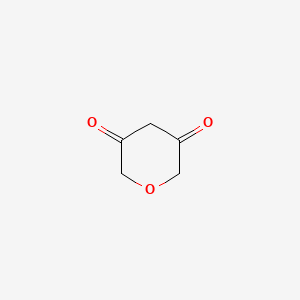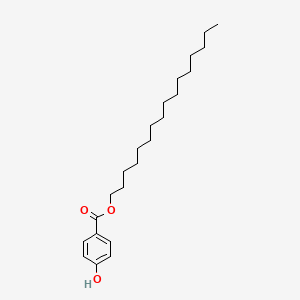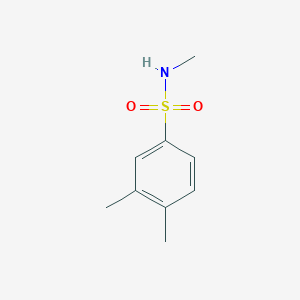
N,3,4-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,3,4-trimethylbenzenesulfonamide” is a chemical compound with the molecular formula C9H13NO2S . It has a molecular weight of 199.27 .
Molecular Structure Analysis
The InChI code for “N,3,4-trimethylbenzenesulfonamide” is1S/C9H13NO2S/c1-7-4-5-9(6-8(7)2)13(11,12)10-3/h4-6,10H,1-3H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
“N,3,4-trimethylbenzenesulfonamide” is a powder at room temperature . It has a molecular weight of 199.27 .Applications De Recherche Scientifique
Synthesis and Structural Features
N,3,4-trimethylbenzenesulfonamide and its derivatives are involved in various synthesis processes and structural studies. For instance, N-[(2-(Trimethylsilyl)oxy)phenyl]-4-methylbenzenesulfonamide, a related compound, was synthesized and analyzed using X-ray single-crystal analysis and DFT calculations, demonstrating the potential of these compounds in molecular structure studies (Nikonov et al., 2019).
Anticancer Applications
Some derivatives of N,3,4-trimethylbenzenesulfonamide have been explored for their potential as anticancer agents. For example, certain arylsulfonamide analogs have shown inhibitory effects on the HIF-1 pathway and tumor growth in animal cancer models (Mun et al., 2012). Additionally, other benzenesulfonamide derivatives have been investigated for their cytotoxic activities and potential as carbonic anhydrase inhibitors, crucial for anti-tumor activity studies (Gul et al., 2016).
Chemical Modifications and Optimization
N,3,4-trimethylbenzenesulfonamide derivatives have been used in various chemical modifications to enhance pharmacological properties. An example includes the investigation of structure-activity relationships of certain arylsulfonamide analogs to optimize their function as potential cancer therapeutics (Mun et al., 2012).
Synthesis of New Compounds and Analysis
The synthesis of new compounds using derivatives of N,3,4-trimethylbenzenesulfonamide has been a subject of research. Studies have involved the characterization of these new compounds through various spectroscopic tools and computational studies, enhancing our understanding of their structural and electronic properties (Murthy et al., 2018).
Antibacterial and Antimycobacterial Properties
Certain derivatives of N,3,4-trimethylbenzenesulfonamide have been explored for their antibacterial and antimycobacterial properties. For instance, thiol-activated sources of sulfur dioxide derived from dinitrophenylsulfonamides have shown high potency in inhibiting Mycobacterium tuberculosis (Malwal et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
N,3,4-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-4-5-9(6-8(7)2)13(11,12)10-3/h4-6,10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFWTWNQQBBLDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70322185 |
Source


|
| Record name | N,3,4-trimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,4-trimethylbenzenesulfonamide | |
CAS RN |
7467-14-3 |
Source


|
| Record name | NSC400650 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,3,4-trimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70322185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

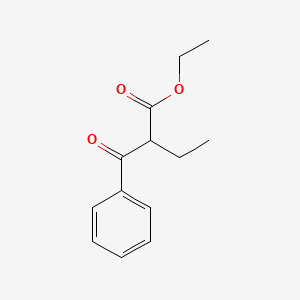
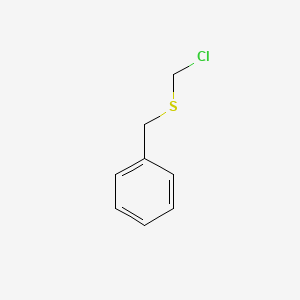
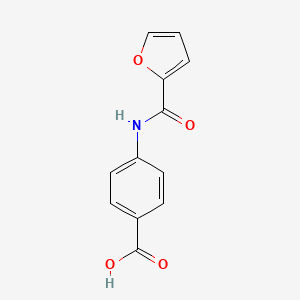
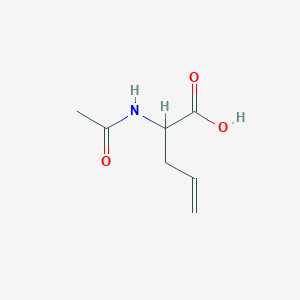
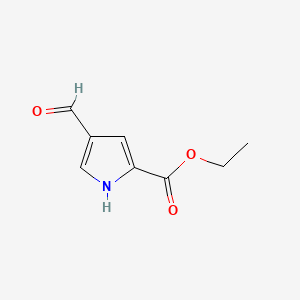

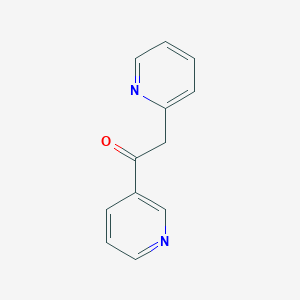
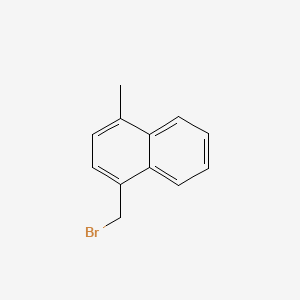
![2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1330580.png)
